molecular formula C5H4ClF3N4 B3056364 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine CAS No. 708-46-3

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B3056364
CAS No.: 708-46-3
M. Wt: 212.56 g/mol
InChI Key: VKQHUGOEOGTPAI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 2, a trifluoromethyl group at position 6, and amino groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,4,6-trichloropyrimidine.

    Substitution Reaction: The chlorine atoms at positions 4 and 5 are replaced with amino groups through nucleophilic substitution reactions using ammonia or amines under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at position 6 using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of various derivatives.

    Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different oxidation states and derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, and secondary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substituted Pyrimidines: Various substituted pyrimidines are formed depending on the nucleophile used.

    Oxidized and Reduced Derivatives: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.

Comparison with Similar Compounds

    2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but lacks the amino groups at positions 4 and 5.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at position 4.

    2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at position 5.

Uniqueness: 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both amino groups and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential in various applications.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N4/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQHUGOEOGTPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288639
Record name 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-46-3
Record name 4,5-Pyrimidinediamine, 2-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 57026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
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Reactant of Route 6
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